Permanganate de sodium monohydraté

Vue d'ensemble

Description

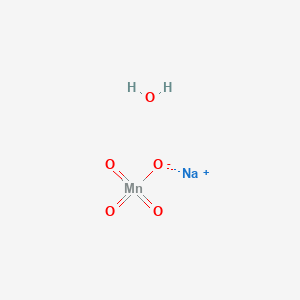

Sodium permanganate monohydrate, also known as Sodium permanganate monohydrate, is a useful research compound. Its molecular formula is H2MnNaO5 and its molecular weight is 159.94 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium permanganate monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium permanganate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium permanganate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Remediation

Sodium permanganate monohydrate is widely used as a powerful oxidizing agent in environmental remediation efforts. Its applications include:

- Groundwater and Soil Remediation : Sodium permanganate is effective in treating contaminated groundwater by oxidizing organic pollutants and heavy metals. It can transform chlorinated solvents into less harmful compounds, making it valuable for in situ remediation projects .

- Oxidation of Organic Pollutants : The compound facilitates the breakdown of complex organic molecules into simpler, less toxic forms. This process is crucial for cleaning up sites contaminated with hydrocarbons, solvents, and pesticides .

- Heavy Metal Stabilization : Sodium permanganate can oxidize certain heavy metals into less soluble forms, aiding in their removal from contaminated sites. This is particularly useful for metals like lead and arsenic .

Case Study: Groundwater Treatment

A study conducted at a former industrial site utilized sodium permanganate to remediate chlorinated solvent contamination. The application resulted in a significant reduction of contaminant levels within six months, demonstrating the compound's efficacy in real-world scenarios.

Water Treatment

Sodium permanganate monohydrate plays a critical role in water treatment processes:

- Taste and Odor Control : It removes compounds that contribute to unpleasant tastes and odors in drinking water .

- Biological Growth Control : The compound helps control biological growth in water systems, preventing issues related to algae and bacteria .

- Heavy Metal Removal : It effectively eliminates heavy metals such as iron and manganese from water supplies .

Chemical Synthesis

In chemical manufacturing, sodium permanganate serves as an oxidizing agent in various synthesis reactions:

- Organic Synthesis : It is used to oxidize alcohols to ketones or aldehydes, facilitating the production of fine chemicals and pharmaceuticals.

- Etching Agent : Sodium permanganate solutions are employed as etchants in printed circuit board manufacturing due to their ability to selectively oxidize metal surfaces .

Industrial Applications

The compound finds use in several industrial processes:

- Catalyst in Rocket Propulsion : Sodium permanganate monohydrate has been identified as a catalyst for propellant formulations in rocket engines, highlighting its significance beyond traditional applications .

- Textile Industry : It is used for bleaching textiles and as a dye-fixing agent due to its strong oxidizing properties.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Environmental Remediation | Groundwater treatment, soil stabilization | Reduces contaminants effectively |

| Water Treatment | Taste/odor control, biological growth prevention | Improves water quality |

| Chemical Synthesis | Oxidation reactions | Facilitates production of fine chemicals |

| Industrial Applications | Rocket propulsion catalyst, textile bleaching | Enhances manufacturing processes |

Mécanisme D'action

Target of Action

Sodium permanganate monohydrate primarily targets organic compounds and acts as a strong oxidizing agent . It is often used in applications where high concentrations of the permanganate ion are required .

Mode of Action

Sodium permanganate monohydrate interacts with its targets through oxidation reactions . As an oxidizing agent, it accepts electrons from other substances in a redox reaction . This process alters the state of the target substance, often resulting in its degradation .

Biochemical Pathways

The primary biochemical pathway affected by sodium permanganate monohydrate is the redox reaction pathway . In this pathway, sodium permanganate monohydrate acts as an electron acceptor, causing the oxidation of the target substance . The downstream effects of this pathway can vary depending on the specific target substance involved.

Pharmacokinetics

Sodium permanganate monohydrate is highly soluble in water , which can impact its distribution and availability in aqueous environments.

Result of Action

The primary result of sodium permanganate monohydrate’s action is the oxidation of the target substance . This can lead to the degradation or alteration of the target, depending on its specific properties and the conditions of the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of sodium permanganate monohydrate. For example, its oxidizing power can be affected by the pH of the environment . Additionally, as a hygroscopic substance, it absorbs water from the atmosphere , which can influence its stability and reactivity. It’s also worth noting that sodium permanganate monohydrate is used in environmental remediation of soil and groundwater contaminated with chlorinated solvents .

Activité Biologique

Sodium permanganate monohydrate (NaMnO₄·H₂O) is a chemical compound with significant biological activity, primarily due to its strong oxidizing properties. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Sodium permanganate is a salt of permanganic acid and is known for its intense purple color. It acts as a powerful oxidizing agent, which allows it to participate in various redox reactions. The oxidation potential of permanganate ions (MnO₄⁻) makes it effective in various applications, including disinfection and water treatment.

- Oxidative Stress Induction : Sodium permanganate can induce oxidative stress in biological systems by generating reactive oxygen species (ROS). This can lead to cellular damage, affecting lipids, proteins, and nucleic acids.

- Mechanism of Action : The primary mechanism involves the reduction of MnO₄⁻ to Mn²⁺ in the presence of biological substrates. This reduction process can disrupt cellular functions and lead to apoptosis or necrosis in sensitive cells.

Toxicological Effects

Sodium permanganate monohydrate exhibits several toxicological effects that are critical for understanding its biological activity:

- Acute Toxicity : Ingestion can cause severe gastrointestinal distress, including nausea, vomiting, and diarrhea. Symptoms may escalate to chemical burns in the oral cavity and gastrointestinal tract .

- Chronic Effects : Long-term exposure to manganese compounds, including sodium permanganate, may lead to neurological disorders resembling Parkinson's disease. Symptoms include muscular weakness, tremors, and cognitive impairments .

- Environmental Impact : Sodium permanganate is highly toxic to aquatic organisms, leading to long-term adverse effects in aquatic ecosystems .

Case Studies

- Disinfection Efficacy : A study demonstrated that sodium permanganate effectively reduced microbial loads in contaminated water sources. The compound was able to eliminate various pathogens, including E. coli and Salmonella spp., within minutes of exposure .

- Wound Healing : Research indicated that sodium permanganate could enhance wound healing properties when used as a topical antiseptic. Its oxidative properties promote debridement and reduce microbial colonization in chronic wounds .

- Agricultural Applications : Sodium permanganate has been investigated for its role in controlling plant pathogens. It has shown efficacy against fungal infections in crops when applied as a soil drench or foliar spray .

Safety and Handling

Given its toxicological profile, handling sodium permanganate requires stringent safety measures:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and protective clothing to prevent skin and eye contact.

- First Aid Measures : In case of exposure:

Propriétés

IUPAC Name |

sodium;permanganate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Na.H2O.4O/h;;1H2;;;;/q;+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJCISMVZLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mn](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333685 | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79048-36-5 | |

| Record name | Sodium permanganate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Permanganic acid (HMnO4), sodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERMANGANATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90Z1KJ1HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.